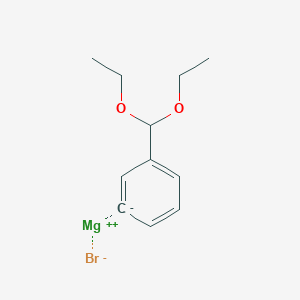

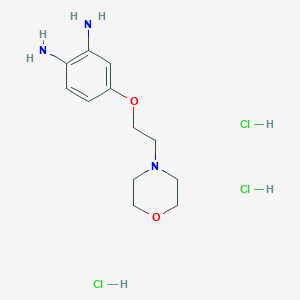

![molecular formula C48H36BF24Rh- B6336334 四[双(3,5-三氟甲基)苯基]硼酸双(1,5-环辛二烯)铑(I) CAS No. 404573-66-6](/img/structure/B6336334.png)

四[双(3,5-三氟甲基)苯基]硼酸双(1,5-环辛二烯)铑(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate, also known as Rh(COD)BF4, is a coordination complex of rhodium that is widely used in organic synthesis. It is a powerful catalyst for a variety of reactions, including hydroformylation, hydrogenation, and isomerizations. Rh(COD)BF4 has been used in a variety of lab experiments, with research focusing on its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

科学研究应用

催化增强

该化合物已被确定为分子内氢胺化的重要催化剂,当加入铑(I)和铱(I)配合物中时,表现出更高的效率。与具有不同抗衡离子的类似物相比,其作为抗衡离子的作用显著增强了催化活性。例如,在 2-(2-苯乙炔基)苯胺环化为 2-苯基吲哚的过程中实现了优异的转化率,突出了其在有机合成中的用途以及在药物和精细化学品开发中的潜在应用 (Dabb 等,2009)。

结构和稳定性贡献

在有机金属化学中,金属配合物的结构和稳定性对其反应性和应用至关重要。该化合物有助于形成稳定且明确的铑配合物,如通过具有稳定甲硅烷基的铑(I)配合物的合成和表征所证明的那样。这些配合物表现出平面正方形配位几何,表明该化合物在稳定特定催化过程必不可少的独特几何形状中所扮演的角色 (Neumann & Pfaltz,2005)。

氢胺化催化剂

其效率扩展到氨基烯烃的氢胺化,其中含有该化合物作为抗衡离子的铑(I)和铱(I)配合物显示出显着的催化活性。这一应用凸显了其在促进环化反应中的多功能性,这在合成杂环和其他有价值的有机化合物中至关重要 (阮等,2011)。

阳离子的溶剂萃取

该化合物的亲脂性和稳定性使其成为阳离子溶剂萃取的极好试剂。其高亲脂性和耐酸、抗氧化剂的特性在学术研究和工业应用中的分离过程和纯化技术中是有益的 (西田等,1984)。

光致发光应用

紫精 bis{四[3,5‐双(三氟甲基)苯基]硼酸盐}表现出显着的光致发光,使其成为材料科学中潜在应用的有趣材料,例如在新型发光材料的开发和光物理性质的研究中 (Bhowmik 等,2006)。

作用机制

Target of Action

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is primarily used as a catalyst in various chemical transformations . Its primary targets are the reactants in these transformations, where it facilitates the reaction process.

Mode of Action

This compound interacts with its targets by facilitating various transformations, including hydrogenation , intramolecular C-H alkenylation , cycloaddition of enynes , and reductive coupling reactions . It does so by providing a suitable environment for these reactions to occur, thereby lowering the activation energy and increasing the rate of the reaction.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it catalyzes. In general, it is involved in the transformation of reactants into products through the aforementioned reactions .

Result of Action

The primary result of the action of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is the successful transformation of reactants into products in the reactions it catalyzes . The exact molecular and cellular effects depend on the specific reactions and the reactants involved.

属性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJALYWJSVYWXHY-AUUWQFPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36BF24Rh- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

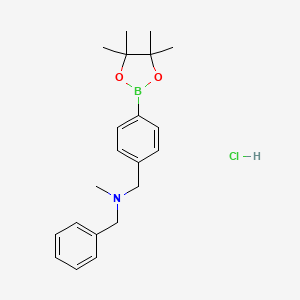

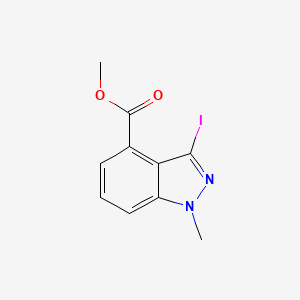

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

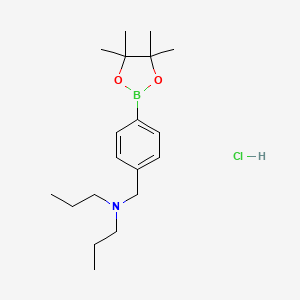

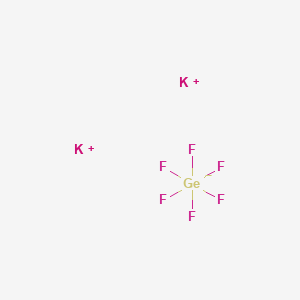

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

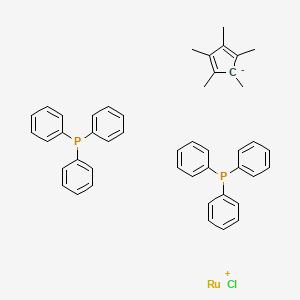

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

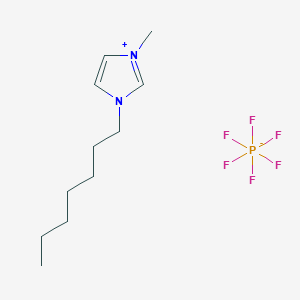

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)